Cas no 2033-42-3 (1-Iodo-2-naphthol)
1-Iodo-2-naphthol Chemical and Physical Properties
Names and Identifiers
-
- 1-Iodo-2-naphthol
- 1-iodonaphthalen-2-ol
- 1-iodo-2-hydroxynaphthalene
- 1-iodo-2-naphthalenol
- 1-iodo-2-naphtol
- 1-Jod-[2]naphthol
- 2-Naphthalenol,1-iodo
- 2-NAPHTHOL,1-IODO
- 2-Naphthol,1-iodo- (6CI,7CI,8CI)
- 2-Hydroxy-1-iodonaphthalene
- NSC 87885
- 2-Naphthalenol, 1-iodo-
- 2-NAPHTHOL, 1-IODO-
- C10H7IO
- ss-Naphtholjodid
- NSC87885
- 1-iodanylnaphthalen-2-ol
- WLN: L66J BI CQ
- JEVGGOSILOIIHN-UHFFFAOYSA-N
- 2-Naphthalenol, 1-iodo- (9CI)
- SBB054689
- D
- NSC-87885
- 2033-42-3
- DTXSID70174227
- CS-W002225
- DS-2289
- MFCD00046371
- AM20030301
- A814462
- ZL6HVL58XX
- SY019655
- FT-0652614
- AKOS015913446
- UNII-ZL6HVL58XX
- 1-iodonaphthalen-2-ol;1-Iodo-2-naphthol
- SCHEMBL1602273
- BRN 2518177
- 2Naphthol, 1iodo
- 2Naphthalenol, 1iodo (9CI)
- 622-389-1
- 2Naphthalenol, 1iodo
- DTXCID6096718
- 2-Naphthalenol, 1-iodo-(9CI)
-
- MDL: MFCD00046371
- Inchi: 1S/C10H7IO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H
- InChI Key: JEVGGOSILOIIHN-UHFFFAOYSA-N
- SMILES: IC1C(=CC=C2C=CC=CC2=1)O
- BRN: 2518177
Computed Properties
- Exact Mass: 269.95400
- Monoisotopic Mass: 269.95416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 3.5
Experimental Properties
- Color/Form: Not determined
- Melting Point: 92-96 °C(lit.)
- Boiling Point: 307℃ at 760 mmHg
- PSA: 20.23000
- LogP: 3.15000
- Solubility: Not determined
1-Iodo-2-naphthol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- WGK Germany:3
- Hazard Category Code: 38-41-52/53
- Safety Instruction: S26; S36/37/39; S61
- RTECS:QL4150000
-
Hazardous Material Identification:
- Risk Phrases:R38
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
1-Iodo-2-naphthol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
1-Iodo-2-naphthol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I841147-1g |
1-Iodo-2-naphthol |
2033-42-3 | 97% | 1g |
746.00 | 2021-05-17 | |
| TRC | I715405-50mg |
1-Iodo-2-naphthol |
2033-42-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I715405-100mg |
1-Iodo-2-naphthol |
2033-42-3 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I715405-500mg |
1-Iodo-2-naphthol |
2033-42-3 | 500mg |
$ 115.00 | 2022-06-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I168379-1g |
1-Iodo-2-naphthol |
2033-42-3 | 97% | 1g |
¥371.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I168379-250mg |
1-Iodo-2-naphthol |
2033-42-3 | 97% | 250mg |
¥104.90 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NG089-5g |
1-Iodo-2-naphthol |
2033-42-3 | 97% | 5g |
2630.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NG089-1g |
1-Iodo-2-naphthol |
2033-42-3 | 97% | 1g |
609.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NG089-50mg |
1-Iodo-2-naphthol |
2033-42-3 | 97% | 50mg |
55.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NG089-250mg |
1-Iodo-2-naphthol |
2033-42-3 | 97% | 250mg |
211CNY | 2021-05-07 |
1-Iodo-2-naphthol Suppliers
1-Iodo-2-naphthol Related Literature
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1. Naphthalene tetrachlorides and related compounds. Part 12. Influence of some 1-substituents on the course of chlorination of derivatives of 2-naphtholDavid J. Calvert,Peter B. D. de la Mare,Hitomi Suzuki J. Chem. Soc. Perkin Trans. 2 1983 255
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Tomas C. Tempesti,Adriana B. Pierini,Maria T. Baumgartner New J. Chem. 2012 36 597
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Tomas C. Tempesti,Adriana B. Pierini,Maria T. Baumgartner New J. Chem. 2009 33 1523
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Wei-Liang Wang,Yu-Lan Feng,Wen-Qiang Gao,Xiaoyan Luo,Wei-Ping Deng RSC Adv. 2013 3 1687
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Nemai C. Ganguly,Pallab Mondal,Sushmita Roy,Partha Mitra RSC Adv. 2014 4 55640
Additional information on 1-Iodo-2-naphthol
Recent Advances in the Application of 1-Iodo-2-naphthol (CAS 2033-42-3) in Chemical Biology and Pharmaceutical Research
1-Iodo-2-naphthol (CAS 2033-42-3) is a versatile chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in chemical biology and pharmaceutical research. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and therapeutic potential. The compound's molecular structure, characterized by the presence of both an iodine atom and a hydroxyl group on a naphthalene ring, makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Recent studies have explored the synthetic pathways for 1-Iodo-2-naphthol, with a particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Organic Chemistry detailed a novel catalytic method that significantly improves the efficiency of iodination reactions, reducing the need for harsh reagents and minimizing byproduct formation. This advancement is particularly relevant for large-scale production, where cost-effectiveness and environmental considerations are paramount. The study also highlighted the compound's stability under various conditions, making it suitable for further functionalization.
In the realm of chemical biology, 1-Iodo-2-naphthol has been investigated for its role as a photoaffinity labeling agent. A groundbreaking study published in Chemical Communications demonstrated its utility in mapping protein-ligand interactions. The iodine atom's ability to undergo photolysis under mild conditions allows for the covalent attachment of the naphthol moiety to target proteins, enabling researchers to identify binding sites with high precision. This application has profound implications for drug discovery, particularly in the identification of novel drug targets and the elucidation of mechanisms of action.
Pharmaceutical research has also benefited from the unique properties of 1-Iodo-2-naphthol. A recent preclinical study featured in European Journal of Medicinal Chemistry explored its potential as an anti-inflammatory agent. The compound exhibited significant inhibitory effects on key inflammatory mediators, such as COX-2 and TNF-α, in in vitro and in vivo models. These findings suggest that 1-Iodo-2-naphthol could serve as a lead compound for the development of new anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.
Another promising avenue of research involves the use of 1-Iodo-2-naphthol in the synthesis of radiopharmaceuticals. A 2024 study in Nuclear Medicine and Biology reported the successful incorporation of the compound into a radiolabeled probe for positron emission tomography (PET) imaging. The iodine-123 labeled derivative demonstrated excellent tumor-targeting capabilities in animal models, highlighting its potential for cancer diagnostics. This application leverages the compound's ability to act as a scaffold for radioisotopes, offering a new tool for non-invasive imaging and early disease detection.
Despite these advancements, challenges remain in the widespread adoption of 1-Iodo-2-naphthol in clinical settings. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. However, the compound's versatility and the growing body of evidence supporting its applications make it a compelling subject for ongoing investigation. Future studies are expected to explore its use in combination therapies, nanotechnology-based drug delivery systems, and as a building block for more complex pharmaceutical agents.
In conclusion, 1-Iodo-2-naphthol (CAS 2033-42-3) represents a valuable tool in chemical biology and pharmaceutical research, with applications ranging from synthetic chemistry to drug discovery and diagnostic imaging. The latest research underscores its potential to address unmet medical needs and highlights the importance of continued exploration into its properties and applications. As the field progresses, this compound is likely to play an increasingly prominent role in the development of next-generation therapeutics and diagnostic tools.
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